3,7-Dimethyl-1,8-naphthyridin-4(1H)-one
Overview
Description
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused ring structure, which includes a naphthyridine core with two methyl groups at positions 3 and 7, and a ketone group at position 4. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,6-dimethyl-3,5-dicyano-4-aminopyridine with acetic anhydride can yield this compound. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups at positions 3 and 7 can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
2,7-Dimethyl-1,8-naphthyridin-4(1H)-one: A similar compound with methyl groups at different positions.
3,7-Dimethylquinoline: A structurally related compound with a quinoline core.
Uniqueness
3,7-Dimethyl-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of a ketone group at position 4. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,7-dimethyl-1H-1,8-naphthyridin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-5-11-10-8(9(6)13)4-3-7(2)12-10/h3-5H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCISLWUXJKQROS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493613 | |
Record name | 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53052-49-6 | |
Record name | 3,7-Dimethyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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